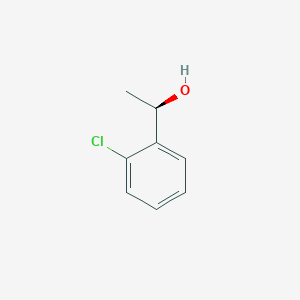

(R)-1-(2-Chlorophenyl)ethanol

概要

説明

Synthesis Analysis

The synthesis of “(R)-1-(2-Chlorophenyl)ethanol” has been approached through various biocatalytic and chemical methods. Efficient synthesis has been demonstrated using permeabilized whole cells of Candida ontarioensis, which catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, producing the desired product with high enantiomeric excess and yield (Ni, Zhang, & Sun, 2012). Another method involves esterification and reduction from 2-(4-chlorophenyl)acetic acid, achieving high yield under optimized conditions (Yang Lirong, 2007).

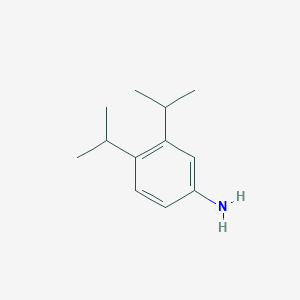

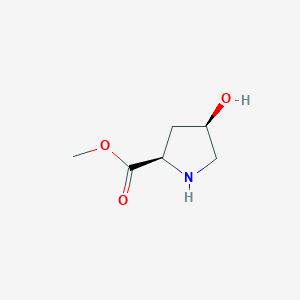

Molecular Structure Analysis

The molecular structure of “(R)-1-(2-Chlorophenyl)ethanol” is characterized by the presence of a chiral center, which is responsible for its optical activity. The enantiomeric purity of this compound is crucial for its application in synthesis. Advanced techniques such as X-ray crystallography have been utilized to elucidate the structures of related molecular complexes, providing insights into the interactions and arrangement of molecules (Toda, Tanaka, & Mak, 1985).

科学的研究の応用

Pharmaceutical Intermediate : It's a key intermediate in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists, which are significant in drug development (Ni, Zhang, & Sun, 2012).

Asymmetric Synthesis : Used in the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor for important classes of drugs (Hamada et al., 2001).

Chiral Metalated Complexes : (R)-1-(2-Chlorophenyl)ethanol can be used to prepare enantiopure metalated phosphino ligands, useful in heterobinuclear gold complexes (Dubarle-Offner et al., 2012).

Synthesis of L-cloprenaline : An intermediate of L-cloprenaline, used for asthma symptom relief (Kurbanoğlu et al., 2009).

Analytical Studies : Studied for its conformational landscape in spectroscopy research, contributing to the understanding of molecular structures (Rondino et al., 2016).

Antifungal Agents : Used as a chiral intermediate in the synthesis of antifungal agents like Miconazole (Miao et al., 2019).

Treatment of Acute Coronary Syndromes : Serves as a chiral intermediate for Ticagrelor synthesis, an effective acute coronary syndrome treatment (Guo et al., 2017).

Environmental and Health Studies : Investigated for its dechlorination and detoxification due to its use in pharmaceutical manufacturing and associated toxicity (Zhou, Wang, & Sheng, 2010).

Process Intensification : Studied for process intensification in its bioproduction, considering its toxicity to enzymes and cells (Schmölzer et al., 2012).

Chemoenzymatic Synthesis : Utilized in chemoenzymatic processes for producing chiral intermediates for drugs like luliconazole (Wei et al., 2019).

作用機序

Target of Action

It’s known that similar compounds interact with rh-based catalysts supported on tio2 nanorods (nrs) .

Mode of Action

The compound’s interaction with its targets involves the crucial role of hydroxyl groups bound on Rh-based catalysts . Hydroxyls stabilize formate species and protonate methanol, which is easily dissociated into CHx, and then CO obtained from the reverse water–gas shift reaction (RWGS) is inserted into CHx to form CH3CO*, followed by CH3CO* hydrogenation to ethanol .

Biochemical Pathways

The biochemical pathway affected by ®-1-(2-Chlorophenyl)ethanol involves the hydrogenation of CO2 . The compound plays a role in the stabilization of formate species and the protonation of methanol, leading to the formation of ethanol .

Pharmacokinetics

The compound’s interaction with rh-based catalysts suggests that it may have significant reactivity .

Result of Action

The result of the compound’s action is the production of ethanol through the hydrogenation of CO2 . The compound shows superior reactivity and ethanol selectivity for CO2 hydrogenation .

Safety and Hazards

特性

IUPAC Name |

(1R)-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(2-Chlorophenyl)ethanol | |

CAS RN |

120466-66-2 | |

| Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-1-(2-Chlorophenyl)ethanol contribute to the synthesis of chiral metal complexes?

A1: (R)-1-(2-Chlorophenyl)ethanol serves as a crucial starting material for synthesizing enantiomerically pure planar chiral ruthenium complexes. [] When reacted with [CpRu(CH3CN)3][OTf], it selectively forms (Rp,R)-[CpRu(η6-(R)-1-(2-chlorophenyl)ethanol)][OTf] ((Rp,R)-1). In this complex, the ruthenium metal coordinates to the arene ring of (R)-1-(2-Chlorophenyl)ethanol, establishing planar chirality due to the restricted rotation around the ruthenium-arene bond. [] This complex can be further modified to introduce a diphenylphosphine group, yielding a chiral phosphine ligand.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)